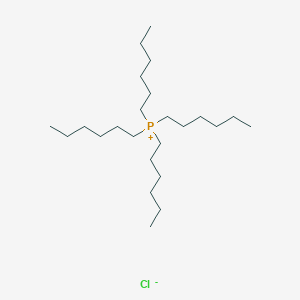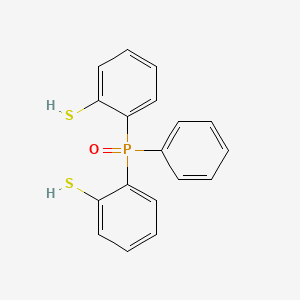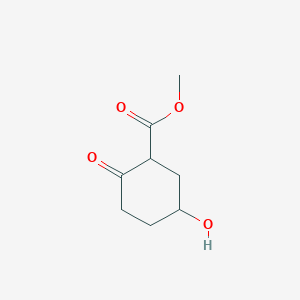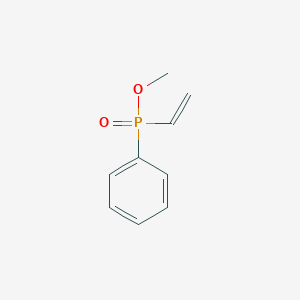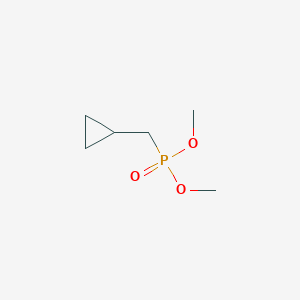
Dimethyl (cyclopropylmethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (cyclopropylmethyl)phosphonate is an organophosphorus compound with the molecular formula C₆H₁₃O₃P. This compound is characterized by the presence of a phosphonate group attached to a cyclopropylmethyl moiety. It is a versatile chemical used in various fields, including organic synthesis, medicinal chemistry, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl (cyclopropylmethyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, trimethyl phosphite can react with cyclopropylmethyl bromide under controlled conditions to yield the desired phosphonate ester .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the reaction and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl (cyclopropylmethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce various phosphonate esters .
Applications De Recherche Scientifique
Dimethyl (cyclopropylmethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dimethyl (cyclopropylmethyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it effective in catalysis and as a ligand in coordination chemistry. In biological systems, it can inhibit enzymes by mimicking phosphate groups, thereby interfering with metabolic pathways .
Comparaison Avec Des Composés Similaires
Dimethyl methylphosphonate: Similar in structure but lacks the cyclopropylmethyl group.
Diethyl phosphonate: Another phosphonate ester with different alkyl groups.
Cyclopropylmethyl phosphonic acid: The acid form of the compound, which has different reactivity and applications.
Uniqueness: Dimethyl (cyclopropylmethyl)phosphonate is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where other phosphonates may not be as effective .
Propriétés
Numéro CAS |
113563-12-5 |
|---|---|
Formule moléculaire |
C6H13O3P |
Poids moléculaire |
164.14 g/mol |
Nom IUPAC |
dimethoxyphosphorylmethylcyclopropane |
InChI |
InChI=1S/C6H13O3P/c1-8-10(7,9-2)5-6-3-4-6/h6H,3-5H2,1-2H3 |
Clé InChI |
UGOOJIODFOGSOB-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(CC1CC1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Bis(2-hydroxyethyl)amino]-3-(2-cyclohexylphenoxy)propan-2-OL](/img/structure/B14305130.png)
![4'-[2-(Hexyloxy)ethoxy][1,1'-biphenyl]-4-ol](/img/structure/B14305134.png)
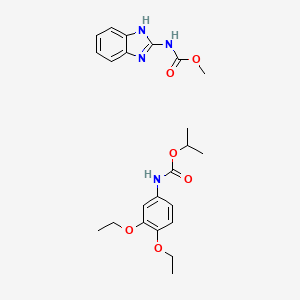
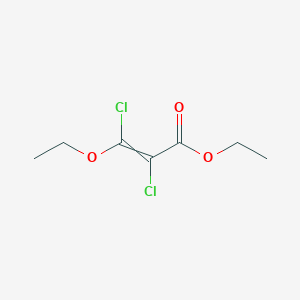
![1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene](/img/structure/B14305149.png)
![Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury](/img/structure/B14305156.png)
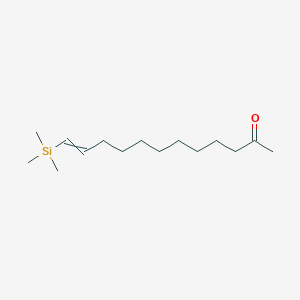
![2-[(4-tert-Butylcyclohexyl)oxy]ethan-1-ol](/img/structure/B14305163.png)
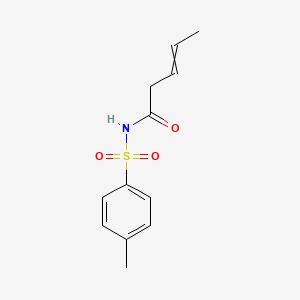
![10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14305173.png)
